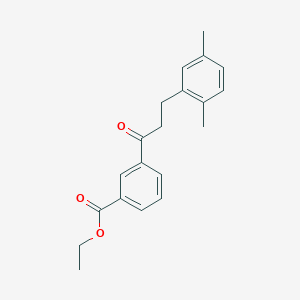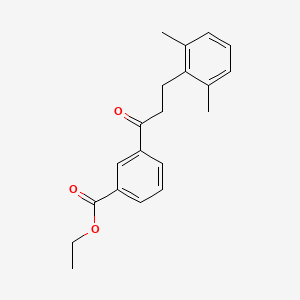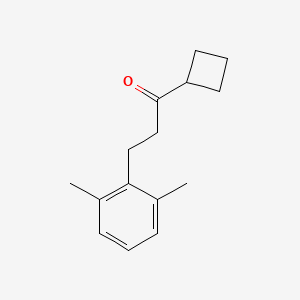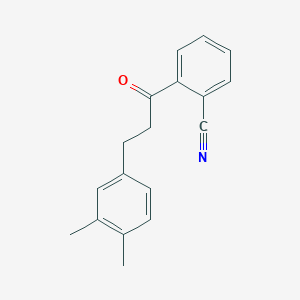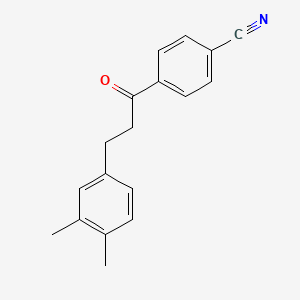
8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid
Vue d'ensemble
Description
While the specific compound 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid is not directly mentioned in the provided papers, we can infer some information based on related compounds and their structures. The compound likely contains a chloro-substituted phenyl group and an oxooctanoic acid moiety, suggesting it is a chlorinated aromatic compound with a long carbon chain terminating in a carboxylic acid.
Synthesis Analysis
The synthesis of chlorinated aromatic compounds can often involve halogenation reactions, where a chlorine atom is introduced into an aromatic ring. Although the exact synthesis of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid is not described, similar compounds, such as the one mentioned in paper , are synthesized and characterized by techniques like FT-IR and NMR spectroscopy. These methods confirm the formation of the compound and its purity.
Molecular Structure Analysis
The molecular structure of related compounds, as seen in paper , is often stabilized by intramolecular hydrogen bonds. These bonds can influence the overall shape and reactivity of the molecule. The presence of a chloro-substituted phenyl group in the compound of interest suggests that it may also exhibit similar intramolecular interactions, which could be confirmed by techniques like single crystal X-ray structural analysis.
Chemical Reactions Analysis
Chlorinated aromatic compounds can participate in various chemical reactions, including nucleophilic substitution and oxidation. For instance, paper discusses the formation of β-chloroalkyltellurium compounds from TeCl4 and alkenes, which undergo solvolytic substitution reactions. While not directly related to 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid, this indicates that chlorinated compounds can be reactive intermediates in synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds are influenced by the presence of substituents on the aromatic ring and the length of the carbon chain. For example, the compound in paper shows intermolecular hydrogen bonding, which could affect its solubility and melting point. The chloro and methoxy groups on the aromatic ring of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid would also impact its polarity and potential interactions with other molecules, such as DNA or proteins.
Applications De Recherche Scientifique
Synthesis and Molecular Structure
One area of research involves the synthesis and structural analysis of related compounds, providing insights into their molecular properties and potential applications. For instance, the synthesis of compounds through Suzuki–Miyaura cross-coupling reactions and the study of their molecular structure, such as intramolecular hydrogen bonding and coplanar ring systems, offer valuable information for developing new organic materials and intermediates (Oda et al., 2012). Similarly, studies on Schiff bases reveal the planarity of molecular portions and hydrogen bonding, which are crucial for understanding the reactivity and interaction of these compounds (Yaeghoobi, Rahman, & Ng, 2009).
Chemical Synthesis and Applications
Research on efficient synthesis methods for related compounds, such as ε-hydroxy esters, highlights the potential for high-yield production of intermediates for pharmaceuticals and fine chemicals. The identification of new carbonyl reductases for the reduction of ketoesters showcases the importance of biocatalysis in organic synthesis, offering environmentally friendly and efficient pathways (Chen et al., 2014).
Material Science and Nanocomposites
The development of anisotropic derivatives of related compounds for nanocomposites demonstrates the intersection of organic synthesis and material science. These studies explore the properties of novel materials, such as liquid crystalline phases and nanocomposite applications, paving the way for advances in electronic, optical, and structural materials (Bezborodov et al., 2021).
Fluorescence Studies and Analytical Applications
Investigations into the fluorescence quenching mechanisms of boronic acid derivatives related to the compound offer insights into their photophysical properties. These studies are crucial for the design of fluorescence-based sensors and imaging agents, contributing to analytical chemistry, diagnostics, and biomedical research (Geethanjali, Nagaraja, & Melavanki, 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures, such as (4-chloro-2-methoxyphenoxy)acetic acid , have been used in various biochemical research
Mode of Action
These groups could potentially form hydrogen bonds with amino acid residues in the target proteins, altering their function .
Biochemical Pathways
Methoxy-substituted compounds have been postulated to inhibit estrogen receptor (er) negative breast cancer growth in vitro , suggesting potential involvement in hormone signaling pathways.
Pharmacokinetics
Given its structural similarity to other carboxylic acid-containing compounds, it may be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on the potential targets and pathways, it may alter protein function and signaling pathways, leading to changes in cellular behavior .
Action Environment
The action, efficacy, and stability of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the carboxylic acid group may lose a proton and become ionized at high pH, potentially affecting its interaction with targets .
Propriétés
IUPAC Name |
8-(4-chloro-2-methoxyphenyl)-8-oxooctanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO4/c1-20-14-10-11(16)8-9-12(14)13(17)6-4-2-3-5-7-15(18)19/h8-10H,2-7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARFQWMMAJYRLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)CCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




